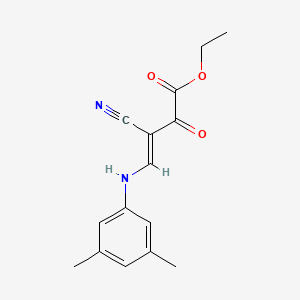

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate, commonly known as DMABCO, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the cyanoacrylate family of compounds and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

The compound Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate, though not directly mentioned in the available literature, is closely related to the chemical family of cyanoacrylates and ethers, which have diverse applications in scientific research. The research applications of related compounds, such as ethyl cyanoacrylate and various ethers, provide insights into the potential uses of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate in various fields, including materials science, environmental science, and biochemistry.

Applications in Materials Science

Cyanoacrylates, including ethyl cyanoacrylate, are known for their adhesive properties. They have been extensively used in medical and dental applications as skin sutures and for bonding various materials due to their rapid polymerization upon contact with moisture (González, 2012). Although the specific compound is not directly studied, its structural similarity to ethyl cyanoacrylate suggests potential applications in developing new adhesives or coatings with specific properties, such as enhanced thermal stability or biocompatibility.

- González, J. G. (2012). Cianoacrilato: Definición y propiedades. Toxicidad y efectos secundarios. Aplicaciones en medicina y odontología.

Environmental Science and Biodegradation

Ethers, particularly those used as fuel additives like MTBE (methyl tert-butyl ether), have significant environmental implications. Studies on the biodegradation and environmental fate of ETBE (ethyl tert-butyl ether) in soil and groundwater highlight the microbial pathways that degrade these compounds, potentially reducing their environmental impact (Thornton et al., 2020). The insights from these studies could be applied to understand the environmental behavior of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate, especially if it shares similar physicochemical properties with these ethers.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as cyanoacetamide derivatives, are considered one of the most important precursors for heterocyclic synthesis .

Mode of Action

The mode of action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate involves a sequence of condensation, alkylation, and halocyclization reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate involve the synthesis of various organic heterocycles . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Result of Action

The result of the action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists .

Action Environment

The action of Ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxo-3-butenoate can be influenced by environmental factors such as the presence of a basic catalyst . For instance, the presence of Et3N leads to the formation of side products .

Propiedades

IUPAC Name |

ethyl (E)-3-cyano-4-(3,5-dimethylanilino)-2-oxobut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)12(8-16)9-17-13-6-10(2)5-11(3)7-13/h5-7,9,17H,4H2,1-3H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUHUNYEVQMLKR-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC(=CC(=C1)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C/NC1=CC(=CC(=C1)C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2541327.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one](/img/structure/B2541329.png)

![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2541332.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2541341.png)